4-(Difluoromethyl)pyrimidine-5-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)pyrimidine-5-carboxamide involves the reaction of 4-(Difluoromethyl)pyrimidine-5-carboxylic acid with ammonia or an amine in the presence of a base or a Lewis acid . The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
the general approach involves large-scale synthesis using the same reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)pyrimidine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
4-(Difluoromethyl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral properties.
Medicine: As a component of Favipiravir, it is used in the treatment of viral infections.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Pyrazole-4-carboxamides: These compounds have similar structural features and are used as fungicides.
Triazole-pyrimidine hybrids: These compounds have neuroprotective and anti-inflammatory properties.
Uniqueness
4-(Difluoromethyl)pyrimidine-5-carboxamide is unique due to its specific antiviral activity and its role as a building block for Favipiravir . Its difluoromethyl group and pyrimidine ring structure contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-(difluoromethyl)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3O/c7-5(8)4-3(6(9)12)1-10-2-11-4/h1-2,5H,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJXERNGELYRHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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